
BI-6C9
Vue d'ensemble
Description
BI-6C9 est un inhibiteur hautement spécifique du domaine d'interaction BH3 (Bid). Il est connu pour sa capacité à prévenir le potentiel de la membrane externe mitochondriale (MOMP) et la fission mitochondriale. Ce composé protège les cellules de la libération du facteur d'induction de l'apoptose mitochondriale (AIF) et de la mort cellulaire indépendante de la caspase, en particulier dans les neurones .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BI-6C9 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité biologique souhaitée. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la cohérence et l'efficacité. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la pureté et la puissance du composé. Le produit final est souvent formulé dans un solvant approprié, tel que le diméthylsulfoxyde (DMSO), pour le stockage et l'utilisation dans les applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions
BI-6C9 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions communs
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure d'aluminium et de lithium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits avec différents groupes fonctionnels .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la dynamique mitochondriale et l'apoptose.
Biologie : Investigé pour son rôle dans la protection des neurones contre le stress oxydatif et l'excitotoxicité.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives et le cancer.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies mitochondriales
Mécanisme d'action
This compound exerce ses effets en inhibant le domaine d'interaction BH3 (Bid). Cette inhibition prévient le potentiel de la membrane externe mitochondriale (MOMP) et la fission mitochondriale, protégeant ainsi les cellules de la libération du facteur d'induction de l'apoptose mitochondriale (AIF) et de la mort cellulaire indépendante de la caspase. Les cibles moléculaires et les voies impliquées comprennent la membrane mitochondriale et diverses voies de signalisation apoptotique .
Applications De Recherche Scientifique
Cancer Therapy
Case Study: HeLa Cells
- Objective : To investigate the role of Bid in stress-induced apoptosis.
- Methodology : HeLa cells were treated with BI-6C9 prior to exposure to genotoxic agents like Etoposide and Oxaliplatin.
- Findings : Treatment with this compound significantly protected HeLa cells from apoptosis induced by these agents, demonstrating its potential as an adjunct therapy in cancer treatment .
Treatment | Apoptosis Rate (%) | Clonogenic Survival (%) |
---|---|---|
Control | 70 | 30 |
Etoposide + this compound | 25 | 70 |
Oxaliplatin + this compound | 20 | 75 |
Neuroprotection
Case Study: HT-22 Neurons
- Objective : To assess the neuroprotective effects of this compound against glutamate-induced toxicity.
- Methodology : HT-22 neurons were pre-treated with this compound before exposure to glutamate.
- Findings : this compound significantly prevented the breakdown of mitochondrial membrane potential and reduced cell death caused by glutamate, indicating its potential use in neurodegenerative diseases .
Treatment | Cell Viability (%) |
---|---|
Control | 40 |
Glutamate | 10 |
Glutamate + this compound | 60 |
Mechanistic Studies in Apoptosis
This compound has been instrumental in elucidating the mechanisms underlying apoptosis. It helps researchers understand how Bid mediates cell death through mitochondrial pathways. Studies have shown that inhibiting Bid with this compound can prevent AIF translocation to the nucleus, which is critical for caspase-independent apoptosis .
Broader Implications
The applications of this compound extend beyond cancer and neuroprotection:
- Immunology : Understanding Bid's role in immune cell apoptosis can aid in developing therapies for autoimmune diseases.
- Infection Control : Investigating how Bid inhibition affects viral infections could lead to new antiviral strategies.
Mécanisme D'action
BI-6C9 exerts its effects by inhibiting the BH3 interacting domain (Bid). This inhibition prevents mitochondrial outer membrane potential (MOMP) and mitochondrial fission, thereby protecting cells from mitochondrial apoptosis-inducing factor (AIF) release and caspase-independent cell death. The molecular targets and pathways involved include the mitochondrial membrane and various apoptotic signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
ABT-737 : Un autre mimétique de BH3 qui inhibe les protéines de la famille Bcl-2.
Venetoclax : Un inhibiteur sélectif de Bcl-2 utilisé en thérapie anticancéreuse.
Navitoclax : Cible plusieurs protéines de la famille Bcl-2 et est utilisé dans la recherche sur le cancer.
Unicité de BI-6C9
This compound est unique en raison de sa haute spécificité pour le domaine d'interaction BH3 (Bid) et de sa capacité à protéger les cellules de la libération du facteur d'induction de l'apoptose mitochondriale (AIF) et de la mort cellulaire indépendante de la caspase. Cette spécificité en fait un outil précieux pour étudier la dynamique mitochondriale et l'apoptose dans diverses applications de recherche .
Activité Biologique
BI-6C9 is a synthetic small molecule inhibitor of the pro-apoptotic protein Bid, which plays a crucial role in apoptosis signaling pathways. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and neuroprotection. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Bid is a member of the Bcl-2 family of proteins and acts as a pro-apoptotic factor. It is activated in response to various stress signals and facilitates mitochondrial outer membrane permeabilization (MOMP), leading to the release of apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from mitochondria into the cytosol. This compound inhibits Bid's translocation to mitochondria, thereby preventing apoptosis under certain conditions.
1. Inhibition of Apoptosis in Cancer Cells
A study demonstrated that this compound protects HeLa cells from apoptosis induced by genotoxic drugs like Etoposide and Oxaliplatin. Cells treated with this compound exhibited significantly increased clonogenic survival compared to untreated controls. The compound specifically inhibited death receptor-induced apoptosis without affecting the response to other apoptotic stimuli such as Staurosporine .
2. Neuroprotective Effects
In models of neuronal cell death, particularly in HT22 cells subjected to glutamate toxicity, this compound effectively prevented cell death by inhibiting Bid translocation to mitochondria. This was evidenced by preserved mitochondrial membrane potential and reduced AIF translocation to the nucleus, indicating that this compound may serve as a neuroprotective agent in conditions like ischemic stroke .
Case Study 1: HeLa Cell Line Response
In experiments with HeLa cells, pre-treatment with this compound showed:
- Increased Clonogenic Survival : Cells exhibited enhanced survival rates when exposed to TRAIL and Fas activation.
- Resistance to Genotoxic Stress : The inhibitor conferred protection against apoptosis induced by Etoposide and Oxaliplatin, highlighting its potential in cancer therapy .
Case Study 2: Neuronal Models
In neuronal models subjected to oxidative stress:
- Cell Viability : this compound treatment resulted in significantly higher cell viability compared to controls.
- Mitochondrial Protection : The compound maintained mitochondrial integrity under stress conditions, indicating its role as a protective agent against excitotoxicity .
Data Tables
Q & A
Basic Research Questions
Q. What are the established experimental protocols for evaluating BI-6C9’s neuroprotective effects in vitro?
this compound is typically tested in neuronal cell lines (e.g., HT-22 cells) or primary cortical neurons using glutamate-induced toxicity models. Key steps include:
- Cell preparation : Seed cells in 96-well E-Plates for impedance-based monitoring (e.g., xCELLigence RTCA system) to track cell viability in real time via Cell Index (CI) values .
- Dosage : Pre-treat cells with 10–20 µM this compound for 1 hour before introducing apoptotic stimuli (e.g., 3–5 mM glutamate) .
- Validation : Parallel assays (e.g., MTT for cell viability, caspase-3/7 activity assays) should confirm impedance data. For example, this compound (10 µM) reduces caspase-3/7 activation by 50% in HTR-8/SVneo cells exposed to DCVC .
Q. What cellular models are most appropriate for studying this compound’s mechanism of action?
- Neuronal models : HT-22 cells (glutamate-induced apoptosis) or primary neurons (oxygen-glucose deprivation) to study mitochondrial protection .
- Cancer models : OVCAR-3 ovarian cancer cells for assessing this compound’s inhibition of apoptosis-inducing factor (AIF) nuclear translocation .
- Cross-talk studies : Use cells with intact intrinsic/extrinsic apoptosis pathways (e.g., HTR-8/SVneo) to evaluate tBID inhibition .
Q. How do I validate this compound’s specificity for BID/tBID inhibition?
- Competitive assays : NMR-based binding assays show this compound binds Bid with a Kd of 20 µM, while analogues with altered linker lengths (1–5 carbons) exhibit reduced efficacy .
- Knockdown controls : Combine this compound with XIAP siRNA or BID-deficient cells to isolate pathway-specific effects .
Advanced Research Questions
Q. How can contradictory results in this compound’s efficacy across cell types be systematically analyzed?
Contradictions (e.g., variable apoptosis rates in neuronal vs. cancer cells) require:
- Pathway mapping : Compare mitochondrial membrane potential (ΔΨm) retention via JC-1 staining in different cell lines. This compound maintains ΔΨm in HT-22 cells but not in OVCAR-3 cells .
- Dose-response curves : Test this compound at 1–50 µM to identify cell-specific thresholds. For example, 10 µM this compound inhibits tBID in HTR-8/SVneo cells but requires 20 µM for AIF inhibition in OVCAR-3 cells .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target interactions or compensatory pathways .
Q. What methodologies optimize the detection of this compound’s effects on caspase-independent apoptosis?
- AIF translocation assays : Use immunofluorescence or subcellular fractionation to track AIF movement from mitochondria to nuclei. This compound (10 µM) blocks AIF nuclear translocation in OVCAR-3 cells treated with IFN-α2a .
- PARP-1 cleavage analysis : Western blotting for full-length PARP-1 (116 kDa) vs. cleaved fragments (89 kDa) distinguishes caspase-dependent vs. -independent apoptosis .
Q. How should this compound be integrated into combinatorial therapy studies to avoid confounding effects?
- Sequential dosing : Pre-treat with this compound (1 hour) before adding other agents (e.g., TRAIL or CH-11) to isolate its role in blocking mitochondrial amplification of death signals .
- Synergy scoring : Calculate combination indices (CI) via CompuSyn software. For example, this compound + TRAIL shows additive effects (CI = 1.2) in cancer cells, while this compound + cyclopamine antagonizes apoptosis (CI = 0.7) .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for this compound dose-response studies?
- Two-way ANOVA : Analyze interactions between this compound and apoptotic stimuli (e.g., DCVC or glutamate) with Tukey’s post hoc test for multiple comparisons .
- Time-course data : Use mixed-effects models to account for repeated CI measurements in xCELLigence assays .
Q. How do I address variability in this compound’s potency due to cell confluency or passage number?
- Standardized culture : Maintain cells at 70–80% confluency and limit passages to <20. Document passage numbers in metadata .
- Normalization : Express caspase activity as fold-change relative to untreated controls matched for confluency .
Q. Tables of Key Experimental Parameters
Propriétés
IUPAC Name |
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFUJBSKPDPGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468365 | |
Record name | BI-6C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791835-21-7 | |
Record name | BI-6C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.